1-Benzyl-5-chloro-1H-imidazole
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Overview
Description
1-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the 1-position and a chlorine atom at the 5-position. Imidazoles are an important class of compounds due to their presence in various biologically active molecules and their utility in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with 4-chloro-1,2-diaminobenzene in the presence of a dehydrating agent can yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation reactions can lead to the formation of imidazole N-oxides .
Scientific Research Applications
1-Benzyl-5-chloro-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-Benzyl-1H-imidazole: Lacks the chlorine substitution, leading to different reactivity and biological activity.
5-Chloro-1H-imidazole: Lacks the benzyl group, affecting its binding properties and applications.
Uniqueness: 1-Benzyl-5-chloro-1H-imidazole’s unique combination of benzyl and chlorine substitutions imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-benzyl-5-chloroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOZPVIWOMPMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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